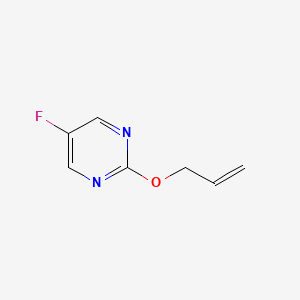

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine is a type of fluorinated pyrimidine . Fluorinated pyrimidines are a class of organic compounds where the substituents around a pyrimidine ring include at least one fluorine atom . They are often used in the treatment of cancer .

Synthesis Analysis

The synthesis of this compound involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The incorporation of radioactive and stable isotopes can be used to study its metabolism and biodistribution .Molecular Structure Analysis

The molecular structure of this compound is similar to that of other fluorinated pyrimidines. The effects of fluorine on the biological activities of drug-like molecules result, in part, from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can be oxidized by superoxide radical anion (O2•−) or hydroperoxyl radical (HO2•) in water through a proton-coupled electron transfer (PCET) mechanism .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the fluorine atom. Fluorine’s high electronegativity and low propensity to engage in hydrogen bond formation contribute to these properties .Mécanisme D'action

Target of Action

The primary target of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine, a fluorinated pyrimidine, is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis. It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a necessary step in the DNA replication process .

Mode of Action

This compound interferes with DNA synthesis by inhibiting the action of TS . The compound is metabolized to its active form, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which binds to TS and forms a covalently bound ternary complex . This binding inhibits the conversion of dUMP to dTMP, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The inhibition of TS by this compound affects the DNA synthesis pathway . By preventing the conversion of dUMP to dTMP, the compound disrupts the balance of nucleotides necessary for DNA replication . This disruption can lead to DNA damage and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism to the active form FdUMP . This transformation is crucial for the compound’s ability to inhibit TS and disrupt DNA synthesis .

Result of Action

The result of the action of this compound is the inhibition of DNA synthesis, leading to DNA damage and cell death . This makes the compound potentially useful in the treatment of cancer, as it can selectively kill rapidly dividing cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the rate of uptake of the compound by cells, which can vary depending on the specific type of cell . Additionally, the stability of the compound can be influenced by factors such as pH and temperature . .

Safety and Hazards

Orientations Futures

The future of 5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine lies in the development of more precise uses of fluorinated pyrimidines for cancer treatment in the era of personalized medicine . Further development of immunotherapy and combination with DNA analog drugs involving 5-FU has the potential to become a highly effective therapy .

Analyse Biochimique

Biochemical Properties

5-Fluoro-2-(prop-2-en-1-yloxy)pyrimidine, like other fluorinated pyrimidines, can interact with various enzymes and proteins. For instance, 5-fluorouracil (5-FU), a widely used fluorinated pyrimidine, is known to inhibit thymidylate synthase (TS) and other RNA modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase . These interactions disrupt nucleic acid structure and dynamics .

Cellular Effects

Fluorinated pyrimidines like 5-FU are known to be cytotoxic to a variety of cells, including cancer cells . They can disrupt RNA and DNA synthesis, thereby inhibiting cell function .

Molecular Mechanism

5-FU, a related compound, exerts its effects at the molecular level by inhibiting TS and other RNA- and DNA-modifying enzymes . This leads to perturbations in nucleic acid structure and dynamics .

Temporal Effects in Laboratory Settings

Studies on 5-FU have shown that it can cause long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds like 5-FU have been shown to have dose-dependent effects .

Metabolic Pathways

5-FU is metabolized by the enzyme dihydropyrimidine dehydrogenase (DPD), and genetic polymorphisms in the genes encoding this enzyme can affect the metabolism of 5-FU .

Transport and Distribution

5-FU and other fluorinated pyrimidines are known to be transported into cells where they exert their effects .

Subcellular Localization

Fluorinated pyrimidines like 5-FU are known to disrupt nucleic acid structure and dynamics, suggesting that they may localize to the nucleus where they interact with DNA and RNA .

Propriétés

IUPAC Name |

5-fluoro-2-prop-2-enoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEHRGCTZYCCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=C(C=N1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2854694.png)

![2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2854698.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2854701.png)

![Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2854702.png)

![N-[(2-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2854703.png)

![Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2854706.png)

![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2854709.png)

![2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2854710.png)

![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)